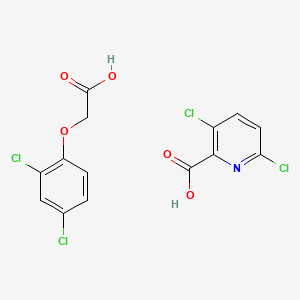
Lontrel 205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lontrel 205, known scientifically as clopyralid, is a selective herbicide primarily used for the control of broadleaf weeds. It is particularly effective against weeds in cereals, canola, pastures, and fallow lands. The active ingredient in this compound is clopyralid, which is present as the dimethylamine salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clopyralid is synthesized through a series of chemical reactions starting from pyridineThe final product is then converted into its dimethylamine salt form to enhance its solubility and efficacy .
Industrial Production Methods
Industrial production of clopyralid involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and effectiveness of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Clopyralid undergoes several types of chemical reactions, including:
Oxidation: Clopyralid can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups in clopyralid.
Substitution: Clopyralid can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with clopyralid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clopyralid can produce various carboxylic acids, while reduction can yield different amine derivatives .
Applications De Recherche Scientifique
Clopyralid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural uses
Mécanisme D'action
Clopyralid exerts its herbicidal effects by mimicking plant hormones known as auxins. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The compound is absorbed mainly through the foliage and translocated throughout the plant, affecting both the shoots and roots .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide with a broader spectrum of activity.
Dicamba: Similar in action to clopyralid but with different selectivity and environmental persistence.
Triclopyr: Used for woody plant control and has a different spectrum of activity compared to clopyralid
Uniqueness of Clopyralid
Clopyralid is unique in its high selectivity for certain broadleaf weeds, making it particularly useful in crops like cereals and canola where other herbicides might damage the crop. Its ability to translocate throughout the plant ensures effective control of both above-ground and below-ground parts of the weed .
Propriétés
Numéro CAS |
79636-51-4 |
|---|---|
Formule moléculaire |
C14H9Cl4NO5 |
Poids moléculaire |
413.0 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H3Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-3-1-2-4(8)9-5(3)6(10)11/h1-3H,4H2,(H,11,12);1-2H,(H,10,11) |
Clé InChI |
DEQVDQYDHHKMFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
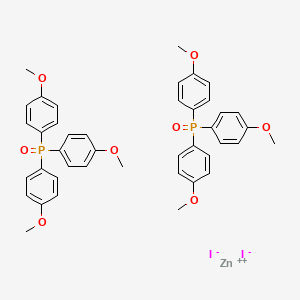
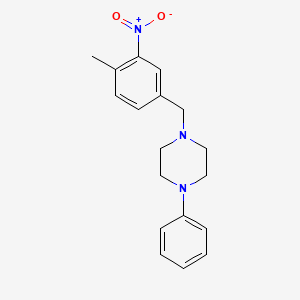
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
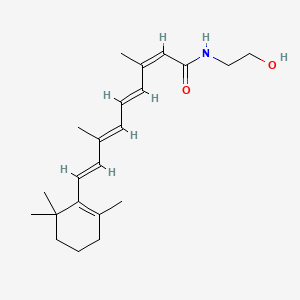
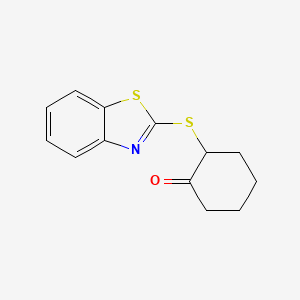
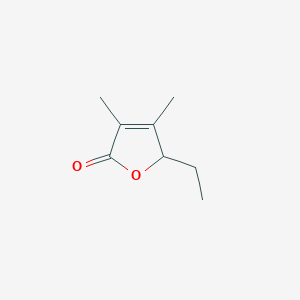
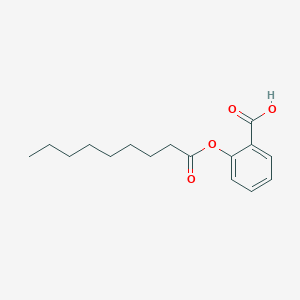

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)

